4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one
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Overview
Description
4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound with a unique structure that combines a pyrazole ring with a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyranone moiety. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Coupling with the pyranone moiety: The pyrazole intermediate is then coupled with a suitable pyranone precursor using a condensation reaction, often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyranone moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyrazole derivatives.
Scientific Research Applications
4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE
- 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE
Uniqueness
The uniqueness of 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE lies in its specific combination of a pyrazole ring and a pyranone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C16H18N2O4/c1-9(2)18-11(4)12(8-17-18)5-6-13(19)15-14(20)7-10(3)22-16(15)21/h5-9,20H,1-4H3/b6-5+ |
InChI Key |
BJKYDMBEJCLYBQ-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(N(N=C2)C(C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(N(N=C2)C(C)C)C)O |
Origin of Product |
United States |
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